Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and an iodine substituent. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 349.17 g/mol .
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its unique ring structure. It has applications in drug discovery and development, particularly in the search for new therapeutic agents targeting various diseases.
The synthesis of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves several key steps:
Common solvents include ethanol and acetic acid, while catalysts may vary from acidic to basic conditions depending on the specific reaction pathway chosen
In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
The molecular structure of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be depicted as follows:
The structure includes a tert-butyl group attached to the carboxylate moiety and an iodine atom at the third position of the pyrazole ring .
Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. The specific conditions (solvents, temperatures) depend on the desired transformation but often require careful optimization to achieve high yields
The products formed vary based on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives while substitution reactions can introduce various functional groups that enhance biological activity or chemical properties
The mechanism of action for tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound binds to enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, influencing pathways related to signal transduction and gene expression regulation
The compound exhibits stability under normal conditions but may react under specific circumstances such as strong oxidizing or reducing environments. Its predicted pKa suggests it behaves as a weak acid in solution .
Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific applications:
The synthesis of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS 661487-17-8) follows a meticulously designed sequence of reactions, each requiring precise control to achieve optimal yield and purity of this heterocyclic building block. The molecular formula C₁₁H₁₆IN₃O₂ and molecular weight of 349.172 g/mol necessitate stringent purification protocols throughout the synthesis [7].
The foundational step involves constructing the pyrazole core through cyclization between hydrazine derivatives and β-keto esters. This exothermic condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and ring closure. The reaction exhibits high sensitivity to electronic effects of substituents on both reactants. Industrial-scale implementations employ continuous flow reactors to enhance heat transfer and reaction homogeneity, significantly improving reproducibility compared to batch processes. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the β-keto ester precursor and precise stoichiometric control of hydrazine to avoid poly-condensation side products. The resulting intermediate, typically a 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, provides the scaffold for subsequent functionalization [8].
Iodine introduction at the C3 position presents significant regiochemical challenges. Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acetic acid demonstrates superior regioselectivity compared to molecular iodine (I₂), particularly at temperatures maintained between 0-5°C. This method capitalizes on the inherent electron-rich character of the pyrazole ring, selectively targeting the C3 position due to its highest electron density within the fused system. Alternative approaches employing N-iodosuccinimide (NIS) in dimethylformamide enable milder conditions but generate succinimide byproducts that complicate purification. Direct oxidative halogenation strategies are generally avoided due to poor regiocontrol and potential over-iodination. The optimal EAS protocol achieves 75-82% yield with >97% regiochemical purity, as verified by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [6] [7].
The introduction of the tert-butoxycarbonyl (Boc) protecting group employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran or dichloromethane. This step requires generation of the secondary amine through selective deprotonation using inorganic bases like potassium carbonate or organic bases such as N,N-diisopropylethylamine. Critical considerations include:
Purification typically involves aqueous workup followed by silica gel chromatography or recrystallization from ethanol/water mixtures, yielding the crystalline Boc-protected intermediate characterized by distinctive infrared spectroscopy carbonyl stretches at 1695-1705 cm⁻¹ [7].
Table 1: Comparative Analysis of Iodination Methods for Pyrazolopyridine Intermediate
Method | Reagent System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Electrophilic Substitution | ICl/AcOH | 0-5 | 82 | >97% C3 isomer |
Electrophilic Substitution | I₂/AcOH | 20-25 | 68 | 85-90% C3 isomer |
Oxidative Halogenation | I₂/H₂O₂/AcOH | 25 | 45 | <80% C3 isomer |
N-Halosuccinimide | NIS/DMF | 25 | 75 | >95% C3 isomer |
tert-Butyl chloroformate (Boc-Cl) serves as a highly efficient alternative to Boc₂O for N-Boc protection, particularly in large-scale syntheses. Its enhanced electrophilicity compared to the dicarbonate significantly accelerates aminolysis reactions. The reaction proceeds through a mixed anhydride intermediate that rapidly collapses to form the carbamate with excellent atom economy. Crucially, the chloroformate reagent minimizes formation of the symmetrical urea byproduct commonly observed with carbodiimide-mediated couplings. This method demonstrates particular utility for sterically hindered secondary amines like the tetrahydropyrazolopyridine system, where competing decomposition pathways become significant above 40°C. The Boc group profoundly enhances the compound’s stability by protecting the nucleophilic nitrogen from oxidation and hydrolysis during subsequent synthetic manipulations or storage. This protection is evidenced by thermal gravimetric analysis showing decomposition onset temperatures increasing from 165°C to 210°C upon Boc installation [7].
Reaction efficiency throughout the synthetic sequence exhibits extreme sensitivity to temperature and solvent polarity:
Table 2: Solvent and Temperature Optimization for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Temperature Range (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pyrazole Cyclization | Ethanol | 75-80 | 4-6 | 87 ± 3 |
Isopropanol | 80-85 | 8-10 | 72 ± 4 | |
Electrophilic Iodination | Acetic Acid | 0-5 | 2-3 | 82 ± 2 |
Dichloromethane | 0-5 | 8-12 | 45 ± 5 | |
Boc Protection | Tetrahydrofuran | 0-25 | 1-2 | 95 ± 2 |
Dichloromethane | 0-25 | 2-3 | 90 ± 3 |
Industrial process optimization has demonstrated that implementing temperature-controlled addition protocols for hydrazine and iodinating reagents reduces exothermic side reactions. Additionally, replacing traditional batch reactors with continuous flow systems for the cyclization step improves heat transfer efficiency, reduces reaction time by 40%, and increases overall yield by 12-15% through precise residence time control. These optimizations are critical for achieving the consistent purity (>97%) required for pharmaceutical applications [6] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: